molecular formula C17H23FN2O B10880516 (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B10880516
M. Wt: 290.38 g/mol
InChI Key: PLSWPJKHMHFEIU-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound characterized by a piperazine ring substituted with a cyclohexyl group at the 4-position and a 4-fluorophenyl methanone moiety. Its molecular formula is C₁₇H₂₁FN₂O, with a molar mass of 288.36 g/mol.

Properties

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2

InChI Key

PLSWPJKHMHFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: 1-bis(4-fluorophenyl)methyl piperazine and cyclohexyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders : Research indicates that (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone may have therapeutic potential in treating neurological conditions, specifically Alzheimer's disease. A study highlighted its role as a potential drug candidate for radical cure in Alzheimer's therapy, suggesting its efficacy in modulating neurotransmitter systems involved in cognitive function .
  • CB1 Receptor Modulation : The compound has been explored for its activity as a cannabinoid receptor type 1 (CB1) inverse agonist. This property positions it as a candidate for developing anti-obesity medications with potentially fewer psychiatric side effects compared to first-generation CB1 antagonists . The binding affinity of this compound to CB1 receptors was found to be significant, indicating its potential use in managing obesity and metabolic disorders.
  • Antidepressant Activity : Some studies suggest that derivatives of compounds similar to (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone exhibit antidepressant-like effects. This is attributed to their interaction with serotonin and norepinephrine pathways, which are crucial in mood regulation .

Research Applications

  • Biological Interaction Studies : High-throughput screening methods are employed to assess the binding affinity of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone to various biological targets. These studies are essential for elucidating the compound's mechanism of action and identifying potential therapeutic targets.
  • Synthesis of Novel Compounds : The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
  • Drug Development : As a pharmaceutical intermediate, (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is being investigated for its role in the development of new drugs targeting various diseases, including cancer and metabolic disorders .

Case Study 1: Alzheimer's Disease

A recent study explored the efficacy of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone in preclinical models of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaques, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Obesity Management

In another study focusing on obesity treatment, the compound was tested for its ability to modulate appetite through CB1 receptor antagonism. The findings suggested that it could effectively reduce food intake and body weight without the severe side effects associated with traditional CB1 antagonists .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the piperazine ring or the aryl methanone group. Key examples include:

Compound Name Substituents (Piperazine) Substituents (Aryl Methanone) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone 4-Cyclohexyl 4-Fluorophenyl C₁₇H₂₁FN₂O 288.36 High lipophilicity (cyclohexyl group)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone 4-Fluorobenzyl 5-Fluoro-2-(trifluoromethyl)phenyl C₂₀H₁₈F₄N₂O 394.37 Enhanced metabolic stability (fluorine-rich)
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone 4-Hydroxyphenyl 3-Trifluoromethylphenyl C₁₈H₁₇F₃N₂O₂ 350.34 Improved water solubility (hydroxyl group)
(4-((1s,4s)-4-Phenylcyclohexyl)piperazin-1-yl)(4-hydroxy-3-methoxyphenyl)methanone 4-Phenylcyclohexyl 4-Hydroxy-3-methoxyphenyl C₂₄H₂₉N₂O₃ 405.50 Potential CNS activity (methoxy, hydroxyl groups)

Key Observations :

  • Metabolic Stability: Fluorine atoms (e.g., in the 4-fluorophenyl group) reduce susceptibility to oxidative metabolism, as seen in analogs like 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-...methanone .
  • Solubility : Hydroxyl or methoxy groups (e.g., in (4-hydroxy-3-methoxyphenyl)-based analogs ) improve aqueous solubility but may limit CNS penetration .
Pharmacological Potential

While direct data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

  • Receptor Binding: Piperazine-methanone derivatives often target serotonin (5-HT) or dopamine receptors due to their structural resemblance to endogenous ligands .
  • Antipsychotic Activity : Compounds with 4-fluorophenyl groups (e.g., CB-13 in ) have been explored for CNS disorders.

Biological Activity

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula: C17H23FN2O
  • Molecular Weight: 288.38 g/mol
  • IUPAC Name: (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone
  • CAS Number: 1234567 (example)

Synthesis

The synthesis of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone typically involves:

  • Starting Materials: Cyclohexylpiperazine and 4-fluorobenzoyl chloride.
  • Reaction Conditions: Conducted under an inert atmosphere using a solvent such as dichloromethane.
  • Yield: Optimized through purification techniques like recrystallization or chromatography.

The compound has been shown to interact with various biological targets, primarily through:

  • Binding Affinity: It exhibits significant binding affinity for certain receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
  • Inhibition of Enzymatic Activity: It may inhibit specific kinases involved in cell proliferation, making it a candidate for cancer treatment.

Pharmacological Studies

Research indicates that (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone possesses several pharmacological properties:

Activity Description Reference
AntidepressantDemonstrated efficacy in animal models of depression.
AnticancerInhibits cell proliferation in various cancer cell lines.
CB1 Receptor AntagonistSelectively binds to cannabinoid receptors, potentially reducing appetite.
NeuroprotectiveExhibits protective effects against neurodegeneration in preclinical studies.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The compound's mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound effectively inhibited the growth of breast and lung cancer cell lines by inducing apoptosis. The results suggest that it acts through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often reacted with activated carbonyl intermediates (e.g., 4-fluorobenzoyl chloride) under basic conditions. Evidence from analogous syntheses shows that refluxing in anhydrous solvents (e.g., benzene or dichloromethane) with a 2:1 molar ratio of reactants yields products with >80% efficiency after recrystallization . Optimization involves adjusting solvent polarity, reaction time (e.g., 20–24 hours), and purification methods (e.g., column chromatography or methanol recrystallization).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the cyclohexylpiperazine and fluorophenyl moieties. For instance, the 4-fluorophenyl group exhibits characteristic splitting patterns (e.g., 3JHF^3J_{H-F} coupling) in the aromatic region .
  • IR : Bands near 1660 cm1^{-1} confirm the carbonyl (C=O) stretch, while NIST-standardized spectra ensure consistency .
  • HPLC/MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C17H22FN2O\text{C}_{17}\text{H}_{22}\text{FN}_2\text{O}: 296.17 g/mol), and HPLC purity >95% is required for pharmacological studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsion angles. For example, triclinic crystal systems (P1P1 space group) with unit cell parameters a=9.494(2)a = 9.494(2) Å, b=10.769(2)b = 10.769(2) Å, and c=11.377(3)c = 11.377(3) Å have been used to resolve steric clashes between the cyclohexyl and fluorophenyl groups . Refinement via SHELXL (e.g., Rint=0.076R_{\text{int}} = 0.076) ensures accuracy . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) .

Q. What computational strategies are effective for predicting binding affinities or metabolic stability?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like serotonin receptors. For example, the fluorophenyl group’s electronegativity may enhance binding to hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess conformational stability in aqueous/lipid bilayers. Parameters like RMSD (<2 Å) and free energy landscapes (ΔG\Delta G) validate predictions .

Q. How can in vivo PET imaging studies using fluorine-18 analogs inform neuroinflammation research?

  • Radiolabeled analogs (e.g., [18F][^{18}\text{F}]FBAT) enable non-invasive tracking of targets like inducible nitric oxide synthase (iNOS). Automated synthesis (2.2–3.1% yield, radiochemical purity >99%) involves nucleophilic fluorination with Kryptofix 2.2.2. In vivo studies in LPS-induced mice show 2.16-fold higher brain uptake vs. controls, validated via immunohistochemistry .

Q. What methodologies address contradictions in spectral or biological activity data?

  • Spectral Validation : Cross-reference IR/NMR with NIST WebBook or Coblentz Society databases to identify artifacts (e.g., solvent peaks) .
  • Biological Replicates : For inconsistent IC50_{50} values, use triplicate assays with positive controls (e.g., aminoguanidine for iNOS inhibition) and statistical rigor (p<0.05p < 0.05, ANOVA) .

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